molecular formula C22H22N4O3S B2482925 benzyl 2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)acetate CAS No. 852145-31-4

benzyl 2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)acetate

Cat. No.: B2482925
CAS No.: 852145-31-4
M. Wt: 422.5
InChI Key: RKYPGIHRDZFFQC-UHFFFAOYSA-N
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Description

This compound features a 1,2,4-triazole core substituted at position 3 with a thioacetate group (linked to a benzyl ester), at position 4 with a 2-methoxyethyl group, and at position 5 with an indole moiety. The indole and triazole groups are pharmacologically significant, often associated with bioactivity in kinase inhibition or receptor modulation. The 2-methoxyethyl substituent enhances solubility, while the benzyl ester may influence lipophilicity and metabolic stability .

Properties

IUPAC Name

benzyl 2-[[5-(1H-indol-3-yl)-4-(2-methoxyethyl)-1,2,4-triazol-3-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O3S/c1-28-12-11-26-21(18-13-23-19-10-6-5-9-17(18)19)24-25-22(26)30-15-20(27)29-14-16-7-3-2-4-8-16/h2-10,13,23H,11-12,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKYPGIHRDZFFQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=NN=C1SCC(=O)OCC2=CC=CC=C2)C3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Benzyl 2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)acetate (CAS No. 852145-31-4) is a novel compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including anticancer effects, antimicrobial activity, and other therapeutic potentials.

Chemical Structure and Properties

The compound features a complex structure, incorporating an indole moiety and a triazole ring linked through a thioether group. Its molecular formula is C22H22N4O3SC_{22}H_{22}N_{4}O_{3}S, with a molecular weight of approximately 422.5 g/mol . The presence of these functional groups suggests diverse interactions with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. The compound has been shown to inhibit the proliferation of various cancer cell lines:

Cell LineIC50 (μM)
HCT-116 (Colon cancer)6.2
T47D (Breast cancer)27.3
MCF7 (Breast cancer)43.4

These findings indicate that the compound exhibits significant cytotoxicity against colon and breast cancer cell lines, suggesting its potential as a chemotherapeutic agent .

The mechanism by which this compound exerts its anticancer effects may involve the induction of apoptosis and inhibition of cell cycle progression. Studies suggest that compounds with similar triazole and indole structures can modulate signaling pathways associated with cancer cell survival and proliferation .

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity. It has been tested against various pathogenic bacteria:

Bacterial StrainActivity
E. coliModerate
S. aureusSignificant
P. aeruginosaLow

The compound's effectiveness against S. aureus suggests potential applications in treating bacterial infections .

Case Studies

Case Study 1: Anticancer Efficacy

A recent study evaluated the efficacy of this compound in a xenograft model of human colon cancer. Mice treated with the compound showed a significant reduction in tumor volume compared to control groups, indicating its potential for further development as an anticancer drug.

Case Study 2: Antimicrobial Screening

Another study focused on the antimicrobial properties of this compound against multi-drug resistant strains of bacteria. The results indicated that it could serve as a lead compound for developing new antibiotics, particularly against resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds containing the 1,2,4-triazole framework exhibit significant anticancer properties. The incorporation of indole and sulfur functionalities in benzyl 2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)acetate may enhance its ability to inhibit cancer cell proliferation. Studies have shown that triazole derivatives can induce apoptosis in various cancer cell lines, making them promising candidates for cancer therapy .

Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Triazoles are known for their efficacy against bacterial and fungal infections. This compound could be evaluated for its ability to combat drug-resistant pathogens, particularly in light of the increasing prevalence of antibiotic resistance .

Pharmacological Insights

Mechanism of Action
The biological activity of this compound may involve the inhibition of specific enzymes or receptors related to cancer and microbial growth. For instance, triazole derivatives have been found to inhibit fungal cytochrome P450 enzymes and bacterial cell wall synthesis .

Synthesis and Optimization

Synthetic Pathways
The synthesis of this compound typically involves multi-step reactions that require optimization for yield and purity. The synthesis may include the formation of the indole and triazole rings followed by the introduction of the benzyl group through nucleophilic substitution reactions .

Case Studies and Research Findings

StudyFindings
Anticancer Efficacy A study demonstrated that triazole derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines .
Antimicrobial Activity Research indicated that similar compounds showed MIC values significantly lower than traditional antibiotics against resistant strains of Staphylococcus aureus and Escherichia coli .
Pharmacological Mechanisms Investigations into the mechanism of action revealed that these compounds can disrupt cellular processes critical for pathogen survival and proliferation .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations on the Triazole Core

Triazole with Indole and Heterocyclic Substitutions
  • Compound 5 () : 5-(2-((5-(Furan-2-yl)-4-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl)thio)acetyl)indolin-2-one
    • Key Differences : Replaces the 2-methoxyethyl group with a 4-methoxybenzyl and introduces a furan ring.
    • Impact : The furan may reduce metabolic stability compared to indole, while the methoxybenzyl group increases aromaticity. Yield: 28% .
  • Compound 6u () : 2-(4-(5-((Benzo[d]thiazol-2-ylmethyl)thio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)phenyl)acetic acid
    • Key Differences : Substitutes indole with benzo[d]thiazole and adds a carboxylic acid group.
    • Impact : The carboxylic acid improves water solubility but may limit blood-brain barrier penetration. Synthesis involves KOH-mediated hydrolysis .
Triazole with Pyridine and Halogen Substitutions
  • Compounds 25 and 26 () : Sodium salts with brominated naphthyl groups.
    • Key Differences : Replace indole with bromonaphthyl and use sodium counterions.
    • Impact : Enhanced URAT1 inhibition activity due to bromine’s electron-withdrawing effects. Sodium salts improve solubility but may require formulation adjustments .
  • Compound 5m (): 4-(5-(Butylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine Key Differences: Uses a butylthio chain and pyridine instead of indole. Melting point: 147–149°C .

Ester and Linker Modifications

  • Ethyl vs. Benzyl Esters (): Ethyl 2-((5-(3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetate Key Differences: Ethyl ester instead of benzyl. Impact: Ethyl esters are generally more prone to hydrolysis than benzyl esters, affecting in vivo stability .
  • Compound 5o () : 2-((4-Phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetonitrile
    • Key Differences : Replaces the ester with a nitrile group.
    • Impact : Nitriles are metabolically stable but may reduce solubility. Melting point: 237–240°C .

Q & A

Q. Tables for Key Data

Parameter Method Typical Results Reference
Serum Half-Life (t₁/₂)LC-MS/MS in rat plasma0.32 hours
Synthetic Yield OptimizationRecrystallization from ethanol65–90% purity
Antiradical Activity (IC₅₀)DPPH assay12.5 µM (parent) vs. >50 µM (salt form)

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